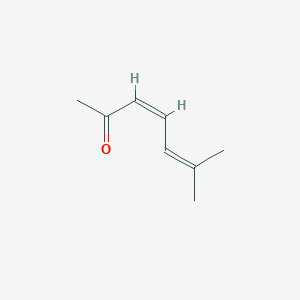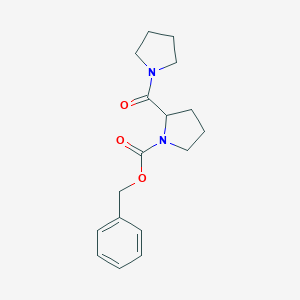
(2-Methoxyphenoxy)essigsäure
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of phenoxyacetic acid, where a methoxy group is attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These compounds are often involved in interactions with various enzymes and receptors in the body, influencing a wide range of biological processes.
Biochemical Pathways
Phenoxyacetic acid derivatives are known to be involved in various biological processes They can influence the activity of enzymes and receptors, potentially affecting multiple biochemical pathways
Pharmacokinetics
The molecular weight of the compound is 1821733 , which may influence its absorption and distribution within the body. The compound’s solubility, stability, and other physicochemical properties would also play a role in its pharmacokinetics. More research is needed to fully understand these aspects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenoxy)acetic acid can be synthesized through several methods. One common method involves the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of guaiacol attacks the carbon atom of chloroacetic acid, resulting in the formation of 2-(2-Methoxyphenoxy)acetic acid .
Industrial Production Methods
Industrial production of 2-(2-Methoxyphenoxy)acetic acid typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxyacetic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but with a different substitution pattern.
2-Naphthoxyacetic acid: Contains a naphthalene ring instead of a phenyl ring.
(2-Chlorophenoxy)acetic acid: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHONYPFTXGQWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075153 | |
| Record name | (2-Methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-85-9 | |
| Record name | 2-(2-Methoxyphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-85-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-METHOXYPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XVZ1X365A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (2-methoxyphenoxy)acetic acid derivatives explored in the research?
A1: Research primarily focuses on the potential of (2-methoxyphenoxy)acetic acid derivatives as antibacterial and antiviral agents. Studies have investigated their activity against Mycobacterium tuberculosis H(37)Rv [] and various pathogenic bacteria including Streptococcus pyogens, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Proteus mirabilis [].
Q2: How does the structure of (2-methoxyphenoxy)acetic acid derivatives influence their antibacterial activity?
A2: While specific structure-activity relationships are not fully elucidated in the provided abstracts, several studies highlight the importance of modifications on the aromatic ring and the acetic acid moiety. For instance, introducing a chalcone group to the structure resulted in compounds with notable anti-mycobacterial activity []. Another study found that converting (2-methoxyphenoxy)acetic acid into pyrazoline derivatives did not yield significant antiviral activity []. These findings suggest that subtle structural changes can significantly impact biological activity.
Q3: Are there any studies comparing the efficacy of (2-methoxyphenoxy)acetic acid to its derivatives?
A3: Yes, one study directly compared the antimicrobial efficacy of eugenol (4-allyl-2-methoxyphenol), a precursor to (2-methoxyphenoxy)acetic acid, with its derivative, 2-(4-allyl-2-methoxyphenoxy) acetic acid (AMPAA) []. Results showed that both compounds displayed activity against a panel of pathogenic bacteria, with AMPAA generally demonstrating greater efficacy than eugenol. This highlights the potential for synthesizing derivatives with improved activity profiles.
Q4: What analytical techniques are used to characterize (2-methoxyphenoxy)acetic acid and its derivatives?
A4: The research utilizes a range of techniques for characterization, including:
- Elemental analysis: To confirm the elemental composition of synthesized compounds [].
- Infrared Spectroscopy (IR): To identify functional groups present in the molecules [].
- Nuclear Magnetic Resonance (NMR):
- X-ray crystallography: To determine the three-dimensional structure of organotin(IV) complexes derived from (2-methoxyphenoxy)acetic acid [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)


